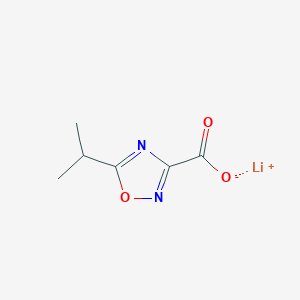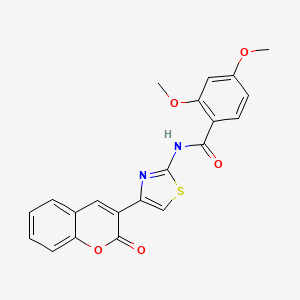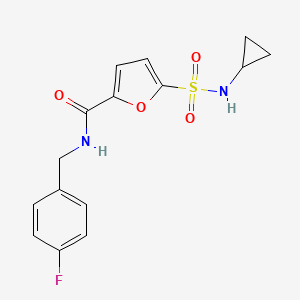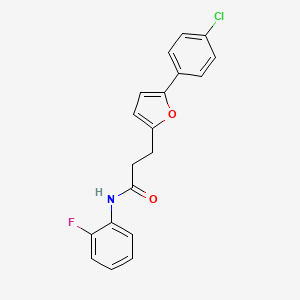
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide” is a complex organic molecule that contains several functional groups, including a furan ring, a chlorophenyl group, a fluorophenyl group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), attached to a chlorophenyl group (a benzene ring with a chlorine atom) and a propanamide group (a three-carbon chain with a terminal amide group). Additionally, there’s a fluorophenyl group (a benzene ring with a fluorine atom) attached to the nitrogen of the propanamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions. The propanamide group can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of both polar (amide) and nonpolar (aromatic rings) regions could give it unique solubility properties. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .科学的研究の応用
Microwave-Assisted Synthesis and Biological Applications
A study by Ravula et al. (2016) explored microwave-assisted synthesis techniques to create novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. Although the specific compound "3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide" is not directly mentioned, the research demonstrates the utility of related furan derivatives in medicinal chemistry for their bioactive potentials. The microwave method provided environmental benefits and efficiency improvements over conventional synthesis approaches. The synthesized compounds exhibited significant biological activities, underscoring the relevance of such furan derivatives in drug discovery processes (Ravula et al., 2016).
Organosilicon Synthesis of Isocyanates
Lebedev et al. (2006) discussed the synthesis of isocyanates from furan and fluorophenyl series, involving silylation and phosgenation steps. This methodological study contributes to the broader understanding of chemical synthesis involving fluorophenyl components, offering insights into the versatility of such compounds in chemical reactions and potential applications in developing pharmaceuticals and materials with specific functional properties (Lebedev et al., 2006).
Crystal Structures and Hirshfeld Surface Studies
Salian et al. (2018) conducted crystal structure analyses and Hirshfeld surface studies on chalcone derivatives, highlighting the significance of structural characterization in understanding compound interactions and properties. The detailed examination of molecular interactions and the quantification of intermolecular forces provide a foundation for designing compounds with tailored properties for specific scientific and pharmaceutical applications (Salian et al., 2018).
Antinociceptive and Anti-inflammatory Properties
Selvam et al. (2012) reported on the synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory activities. The research underscores the potential therapeutic applications of furan derivatives in managing pain and inflammation, contributing to the development of new analgesic and anti-inflammatory agents (Selvam et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRURNHGNQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide | |
CAS RN |
853311-67-8 |
Source


|
| Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-(2-FLUOROPHENYL)PROPANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)
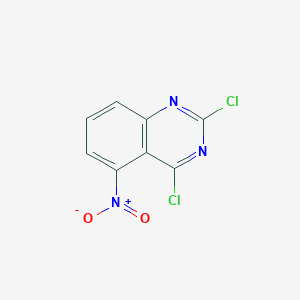
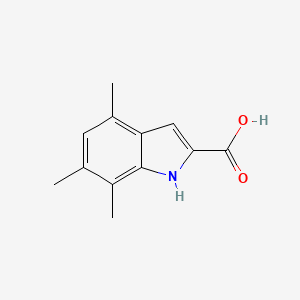
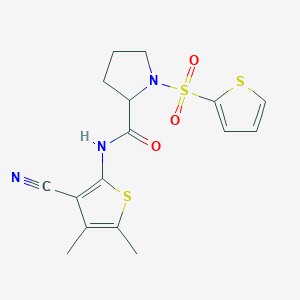

![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)
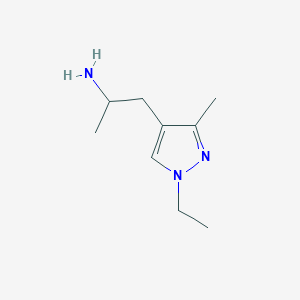
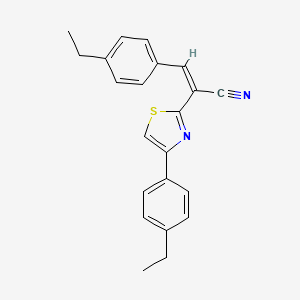
![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)
